molecular formula C30H20O B15208936 2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran

2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran

Cat. No.: B15208936
M. Wt: 396.5 g/mol
InChI Key: WNOUIVXHQHLDMH-OBGWFSINSA-N
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Description

2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran is a complex organic compound that features a benzofuran ring fused with a phenanthrene moiety via a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative of phenanthrene with a halogenated benzofuran under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated derivatives with reduced vinyl groups.

    Substitution: Brominated or nitrated derivatives depending on the reagent used.

Scientific Research Applications

2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with a benzofuran ring, lacking the phenanthrene moiety.

    Phenanthrene: A polycyclic aromatic hydrocarbon without the benzofuran ring.

    Stilbene: Contains a vinyl linkage between two phenyl groups but lacks the benzofuran and phenanthrene rings.

Uniqueness

2-(4-(2-(Phenanthren-9-yl)vinyl)phenyl)benzofuran is unique due to its combination of a benzofuran ring and a phenanthrene moiety connected via a vinyl linkage

Properties

Molecular Formula

C30H20O

Molecular Weight

396.5 g/mol

IUPAC Name

2-[4-[(E)-2-phenanthren-9-ylethenyl]phenyl]-1-benzofuran

InChI

InChI=1S/C30H20O/c1-3-9-26-23(7-1)19-24(27-10-4-5-11-28(26)27)18-15-21-13-16-22(17-14-21)30-20-25-8-2-6-12-29(25)31-30/h1-20H/b18-15+

InChI Key

WNOUIVXHQHLDMH-OBGWFSINSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)/C=C/C4=CC=C(C=C4)C5=CC6=CC=CC=C6O5

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C=CC4=CC=C(C=C4)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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